molecular formula C14H17N5NaO8P B1498521 sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide

Cat. No.: B1498521
M. Wt: 437.28 g/mol
InChI Key: DUTWAJIIJBYABT-CRDPPMACSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt is a modified nucleotide analog. It is a derivative of guanosine 3’:5’-cyclic monophosphate, where the guanine base is modified with a butyryl group at the N2 position. This compound is used in various biochemical and physiological studies due to its ability to mimic natural cyclic nucleotides and its enhanced stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt involves the modification of guanosine 3’:5’-cyclic monophosphate. The butyryl group is introduced at the N2 position of the guanine base through a series of chemical reactions. The typical synthetic route includes:

  • Protection of the hydroxyl groups of guanosine 3’:5’-cyclic monophosphate.
  • Introduction of the butyryl group at the N2 position using butyric anhydride or butyryl chloride in the presence of a base.
  • Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods

Industrial production of N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale protection and deprotection steps.
  • Use of industrial-grade reagents and solvents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield guanosine 3’:5’-cyclic monophosphate and butyric acid.
  • Substitution: The butyryl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
  • Substitution: Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine).

Major Products

  • Hydrolysis: Guanosine 3’:5’-cyclic monophosphate and butyric acid.
  • Substitution: Guanosine 3’:5’-cyclic monophosphate derivatives with different acyl groups.

Scientific Research Applications

N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research due to its ability to mimic natural cyclic nucleotides. Its applications include:

    Biochemistry: Studying the role of cyclic nucleotides in cellular signaling pathways.

    Molecular Biology: Investigating the regulation of gene expression by cyclic nucleotides.

    Pharmacology: Developing and testing new drugs that target cyclic nucleotide pathways.

    Medicine: Exploring the therapeutic potential of cyclic nucleotide analogs in treating diseases such as cancer and cardiovascular disorders.

Mechanism of Action

N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cyclic nucleotide guanosine 3’:5’-cyclic monophosphate. It interacts with various molecular targets, including:

    Protein Kinases: Activating or inhibiting protein kinases that regulate cellular processes.

    Ion Channels: Modulating the activity of ion channels involved in cellular signaling.

    Phosphodiesterases: Inhibiting phosphodiesterases that degrade cyclic nucleotides, thereby increasing their intracellular levels.

Comparison with Similar Compounds

N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt is unique due to its enhanced stability and ability to mimic natural cyclic nucleotides. Similar compounds include:

    Guanosine 3’5’-cyclic monophosphate sodium salt: The natural cyclic nucleotide without the butyryl modification.

    N6-Monobutyryladenosine 3’5’-cyclic monophosphate sodium salt: A similar compound with a butyryl group at the N6 position of adenosine.

    Adenosine 3’5’-cyclic monophosphate sodium salt: Another natural cyclic nucleotide involved in cellular signaling.

These compounds share similar biochemical properties but differ in their specific molecular targets and stability.

Properties

Molecular Formula

C14H17N5NaO8P

Molecular Weight

437.28 g/mol

IUPAC Name

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide

InChI

InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)16-14-17-11-8(12(22)18-14)15-5-19(11)13-9(21)10-6(26-13)4-25-28(23,24)27-10;/h5-6,9-10,13,21H,2-4H2,1H3,(H,23,24)(H2,16,17,18,20,22);/q;+1/p-1/t6-,9-,10-,13-;/m1./s1

InChI Key

DUTWAJIIJBYABT-CRDPPMACSA-M

Isomeric SMILES

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+]

Canonical SMILES

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.